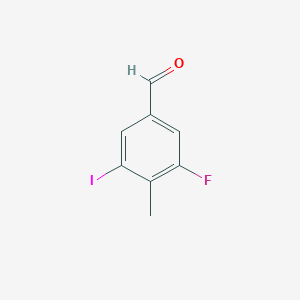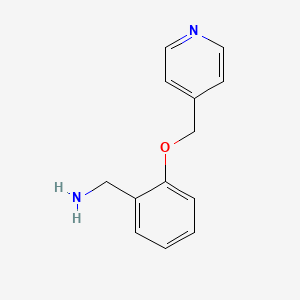
2-(Pyridin-4-ylmethoxy)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-ylmethoxy)benzylamine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.267 g/mol . It is a benzylamine derivative, characterized by the presence of a pyridine ring attached to a benzylamine moiety through a methoxy linker. This compound is primarily used in research and development within the fields of chemistry and life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethoxy)benzylamine typically involves the reaction of 4-pyridinemethanol with benzylamine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylmethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(Pyridin-4-ylmethoxy)benzylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-fibrotic and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylmethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in fibrosis or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with a similar structure but lacking the pyridine ring.
Pyridinyl derivatives: Compounds with similar pyridine moieties but different substituents on the benzylamine group.
Uniqueness
2-(Pyridin-4-ylmethoxy)benzylamine is unique due to its specific combination of a pyridine ring and a benzylamine moiety linked by a methoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H14N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,9-10,14H2 |
InChI Key |
BODARPGXTFBVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


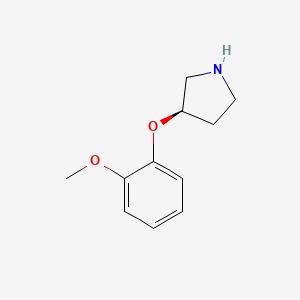
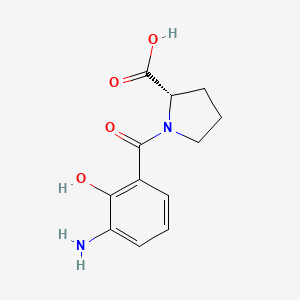
![2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12857679.png)
![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)
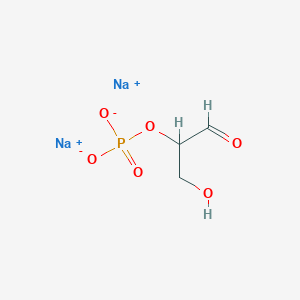
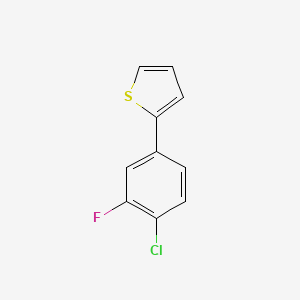
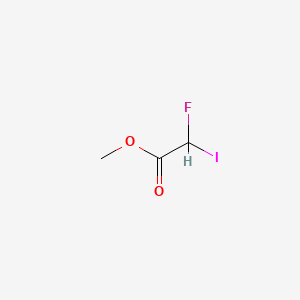
![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)
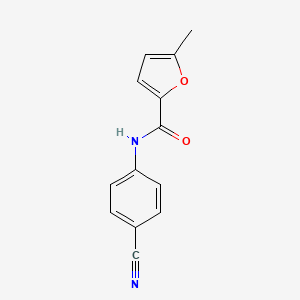
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)

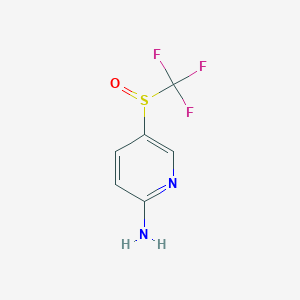
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)
